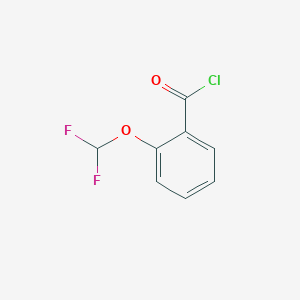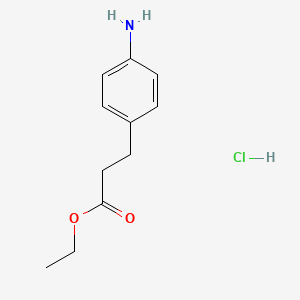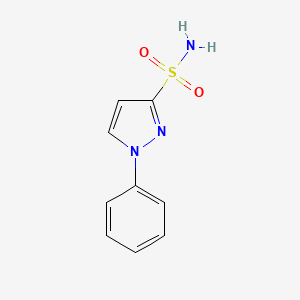![molecular formula C11H19NO2 B2393501 4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol CAS No. 1864490-72-1](/img/structure/B2393501.png)
4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” is a chemical compound that has been studied for its antimicrobial properties . It is a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .
Synthesis Analysis
The synthesis of this compound involves the preparation of a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties . The resulting series of compounds were evaluated for in vitro antimicrobial activity against Mycobacterium tuberculosis and a panel of clinically important resistant Gram-positive and -negative bacteria .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a 5-substituted octahydrocyclopenta[c]pyrrole moiety at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The process involves the preparation of a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties .Aplicaciones Científicas De Investigación
1. Synthesis and Catalytic Applications
A study by Shirini, Langarudi, and Daneshvar (2017) presents the preparation of a new acidic ionic liquid, demonstrating its use as a reusable catalyst to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important biologically active compounds used in the pharmaceutical industry. This showcases the potential of structurally complex molecules for catalytic applications in synthetic chemistry (Shirini, Langarudi, & Daneshvar, 2017).
2. Material Science and Molecular Motion
Research by Lemouchi et al. (2013) explores the dynamics of molecular rotors, specifically focusing on the correlation of motion and rotational barriers. This study, involving structurally complex molecules, highlights the significance of understanding molecular motion for designing materials with novel properties (Lemouchi et al., 2013).
3. Advanced Drug Development
A clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors was discovered, as discussed by Mascitti et al. (2011). This compound, PF-04971729, has shown promise in phase 2 clinical trials for the treatment of type 2 diabetes, exemplifying the therapeutic potential of novel structural classes (Mascitti et al., 2011).
4. Novel Synthetic Methodologies
Gao et al. (2016) developed a novel three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles. This methodology exemplifies the innovative approaches to creating complex molecules with high molecular diversity, potentially applicable in various fields including drug discovery and material science (Gao et al., 2016).
Direcciones Futuras
The future directions for the study of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” could involve further investigation into its antimicrobial properties, particularly against Mycobacterium tuberculosis . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential applications in the treatment of various bacterial infections .
Propiedades
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11-7-14-6-10(11)12-4-8-2-1-3-9(8)5-12/h8-11,13H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGQECUNPZOWCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3COCC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

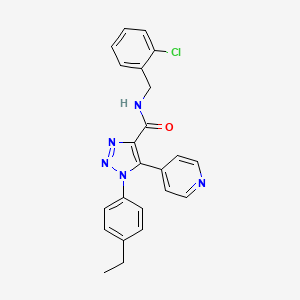
![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
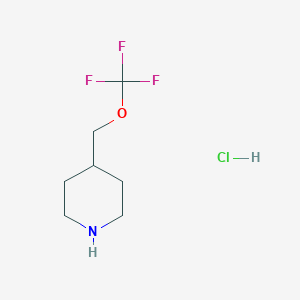
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)
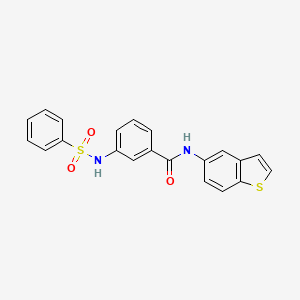
![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)
![2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2393429.png)
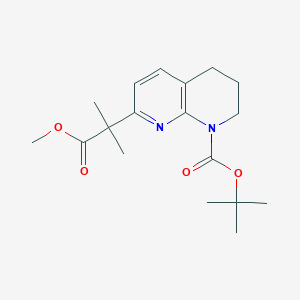
![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)

